![molecular formula C7H10O3 B162113 methyl (1S)-3-oxocyclopentane-1-carboxylate CAS No. 132076-32-5](/img/structure/B162113.png)
methyl (1S)-3-oxocyclopentane-1-carboxylate
Overview
Description
Methyl (1S)-3-oxocyclopentane-1-carboxylate, also known as methylcyclopentane-1-carboxylate or simply methylcyclopentane-1-carboxylate, is an organic compound belonging to the cyclopentane family of compounds. It is a colorless liquid with a pungent odor. It is a widely used chemical in the laboratory and industrial settings, and is known for its versatility in synthesis and its wide range of applications.
Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis . It can be used as a starting material or intermediate in the synthesis of various other compounds. For example, it has been used in the synthesis of N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-dodecan/tetradecanamido-N,N-dimethylpropan-1-aminium Bromide .
Antimicrobial Activity
The compound has shown bactericidal activity on S. aureus comparable to that of a reference drug (miramistin) . This suggests that it could be used in the development of new antimicrobial agents.
Antifungal Activity
One of the compounds synthesized using “(S)-METHYL 3-OXO-CYCLOPENTANECARBOXYLATE” exhibited a pronounced activity against all types of fungi, higher than the activity of miramistin . This indicates its potential use in the treatment of various fungal infections.
Treatment of P. aeruginosa-associated Infections
Another compound synthesized using “(S)-METHYL 3-OXO-CYCLOPENTANECARBOXYLATE” showed a 16-fold higher activity on P. aeruginosa compared to the compound containing myristic acid fragment . This suggests its potential use in the treatment of P. aeruginosa-associated infections.
Spectral and Crystallographic Studies
The compound has been used in spectral and crystallographic studies . The formation of the compound was reported by analysis elemental as well IR, 1 H NMR, 13 C NMR, COSY, and HETCOR spectral and crystallographic studies .
Development of Pyrazole Rings with Antimalarial and Antibacterial Activities
The compound has been chosen as a promising starting material to develop pyrazole rings with antimalarial and antibacterial activities .
properties
IUPAC Name |
methyl (1S)-3-oxocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCFXSELRVRFH-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1S)-3-oxocyclopentane-1-carboxylate |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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